N-[2-(2-FLUOROPHENOXY)ETHYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE
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Overview
Description
N-[2-(2-FLUOROPHENOXY)ETHYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenoxy group, and a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-FLUOROPHENOXY)ETHYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the fluorophenoxy group, and the addition of the methylsulfonyl group. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorophenoxy Group: This step may involve a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with an appropriate electrophile.
Addition of the Methylsulfonyl Group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with the quinoline derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-FLUOROPHENOXY)ETHYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-[2-(2-FLUOROPHENOXY)ETHYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(2-FLUOROPHENOXY)ETHYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
- N-[2-(2-bromophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
- N-[2-(2-iodophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
Uniqueness
The uniqueness of N-[2-(2-FLUOROPHENOXY)ETHYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE lies in the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H21FN2O4S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H21FN2O4S/c1-27(24,25)22-11-4-5-14-13-15(8-9-17(14)22)19(23)21-10-12-26-18-7-3-2-6-16(18)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23) |
InChI Key |
YFGOETSXSGASLI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NCCOC3=CC=CC=C3F |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NCCOC3=CC=CC=C3F |
Origin of Product |
United States |
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